1-Méthyladénosine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cyclo(Δ-Ala-L-Val) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying diketopiperazine chemistry and its reactivity . In biology, it plays a crucial role in quorum sensing, influencing bacterial behavior and interactions . In medicine, Cyclo(Δ-Ala-L-Val) has been investigated for its potential antimicrobial properties and its ability to inhibit the interaction of kinases such as Ras and Raf-1 . Additionally, it has applications in the food industry, where diketopiperazines are known to contribute to the flavor profile of various foods .

Mécanisme D'action

Target of Action

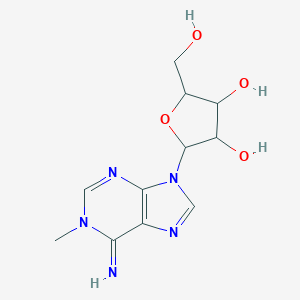

1-Methyladenosine (m1A) is a post-transcriptionally modified RNA molecule that plays a pivotal role in the regulation of various biological functions and activities . It is found mainly in transfer RNA (tRNA) and ribosomal RNA (rRNA) of many living organisms . The primary targets of m1A are tRNA and rRNA, where it is deeply implicated in their topology or function .

Mode of Action

The mode of action of m1A involves its interaction with its targets, tRNA and rRNA. This interaction results in changes to the chemical, physical, or topological properties of RNA . The presence of m1A in RNA is known to expand the diverse biological activity on RNA . In the case of adenosine, four positions in the nucleobase are known to be methylated, among which mono-methylation in the N1 position (m1A) has been well-studied .

Biochemical Pathways

The biochemical pathways affected by m1A involve the regulation of gene expression and translation, modulating cell development and differentiation . m1A is one of the most abundant epigenetic modifications affecting the fate of RNA, regulating mRNA processing, mRNA translation, mRNA export to the cytoplasm, mRNA decay, and miRNA maturation .

Pharmacokinetics

The pharmacokinetics of m1A involve its systemic elimination and renal clearance. Urinary excretion accounts for 77% of the systemic elimination of m1A in mice . The renal clearance of exogenously given m1A was decreased to near the glomerular filtration rates by Oct1/2 double knockout or Mate1 inhibition by pyrimethamine . This resulted in significantly higher plasma concentrations .

Result of Action

The result of m1A action involves its impact on the structure and function of tRNA and rRNA. m1A is known to be deeply implicated in the topology or function of these two classes of RNA . A single m1A on the large ribosomal subunit rRNA impacts locally its structure and the translation of key metabolic enzymes .

Action Environment

The action environment of m1A involves its response to environmental stress . m1A in tRNA can respond to environmental stress , and m1A in rRNA can affect ribosome biogenesis and mediate antibiotic resistance in bacteria . The presence of m1A in RNA is known to expand the diverse biological activity on RNA , suggesting that m1A methylation responds dynamically to stimuli .

Analyse Biochimique

Biochemical Properties

1-Methyladenosine is known to be deeply implicated in the topology or function of tRNA and rRNA . It plays a critical role in the biogenesis of various RNAs, thereby regulating different biological functions and pathogenesis . The formation of 1-Methyladenosine is catalyzed by methyltransferases, including TRMT10C, TRMT61B, TRMT6, and TRMT61A .

Cellular Effects

1-Methyladenosine plays a pivotal role in the regulation of various biological functions and activities, especially in cancer cell invasion, proliferation, and cell cycle regulation . It is also known to affect RNA structure or modulate protein-RNA interaction , impacting RNA metabolism and diverse signaling pathways essential for cell survival and differentiation .

Molecular Mechanism

The molecular mechanism of 1-Methyladenosine involves its interaction with various biomolecules. For instance, it is recognized by 1-Methyladenosine-binding proteins YTHDF1, TYHDF2, TYHDF3, and TYHDC1 . These interactions influence the post-transcriptional metabolism of various RNAs .

Temporal Effects in Laboratory Settings

The level and pattern of 1-Methyladenosine modification change significantly during oxygen glucose deprivation/reoxygenation (OGD/R) induction . This suggests that the effects of 1-Methyladenosine on cellular function may vary over time in laboratory settings.

Metabolic Pathways

1-Methyladenosine is involved in various metabolic pathways. It is known to regulate metabolic pathways mainly by either directly acting on metabolic enzymes and transporters or indirectly influencing metabolism-related molecules .

Transport and Distribution

The transport and distribution of 1-Methyladenosine within cells and tissues are complex processes that involve various factors. While specific details on the transport and distribution of 1-Methyladenosine are limited, it is known that RNA modifications, including 1-Methyladenosine, can influence the localization and accumulation of RNA within cells .

Subcellular Localization

1-Methyladenosine is primarily found in tRNA and rRNA, which are located in the cytoplasm

Méthodes De Préparation

Le Cyclo(Δ-Ala-L-Val) peut être synthétisé par diverses méthodes. Une approche courante implique la cyclisation de dipeptides linéaires dans des conditions spécifiques. Par exemple, le dipeptide linéaire Δ-Ala-L-Val peut être cyclisé en utilisant un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur comme la 4-diméthylaminopyridine (DMAP) . La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante . Les méthodes de production industrielle peuvent impliquer des processus de fermentation utilisant des souches bactériennes connues pour produire naturellement ce composé .

Analyse Des Réactions Chimiques

Le Cyclo(Δ-Ala-L-Val) subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du Cyclo(Δ-Ala-L-Val) peut conduire à la formation de dérivés de dikétopiperazine avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

Le Cyclo(Δ-Ala-L-Val) a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier la chimie de la dikétopiperazine et sa réactivité . En biologie, il joue un rôle crucial dans la détection de quorum, influençant le comportement et les interactions bactériennes . En médecine, le Cyclo(Δ-Ala-L-Val) a été étudié pour ses propriétés antimicrobiennes potentielles et sa capacité à inhiber l'interaction des kinases telles que Ras et Raf-1 . De plus, il a des applications dans l'industrie alimentaire, où les dikétopiperazines sont connues pour contribuer au profil aromatique de divers aliments .

Mécanisme d'action

Le mécanisme d'action du Cyclo(Δ-Ala-L-Val) implique son interaction avec des cibles moléculaires et des voies spécifiques. Il active un biosenseur E. coli N-acylhomosérine lactone (AHL) basé sur LuxR. et bloque l'activation du biosenseur par la molécule de signalisation de détection de quorum N-(β-cétocaproyl)-L-homosérine lactone . Cette inhibition se produit avec une valeur de CI50 de 0,8 mM . De plus, le Cyclo(Δ-Ala-L-Val) inhibe l'interaction des kinases Ras et Raf-1 dans un essai de double hybride en levure de manière dépendante de la concentration .

Comparaison Avec Des Composés Similaires

Le Cyclo(Δ-Ala-L-Val) peut être comparé à d'autres dipeptides cycliques similaires, tels que le Cyclo(Leu-Pro), le Cyclo(Phe-Pro) et le Cyclo(Val-Pro) . Ces composés partagent une structure de dikétopiperazine similaire mais diffèrent par leurs chaînes latérales et leurs activités biologiques . Par exemple, le Cyclo(Leu-Pro) et le Cyclo(Phe-Pro) sont connus pour leurs effets biologiques distincts, y compris leurs propriétés antimicrobiennes et anticancéreuses . Le caractère unique du Cyclo(Δ-Ala-L-Val) réside dans son rôle spécifique dans la détection de quorum et sa capacité à inhiber les interactions des kinases .

Propriétés

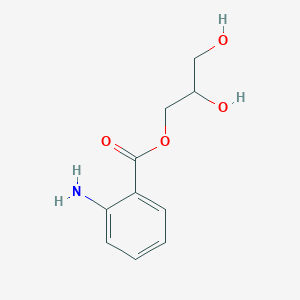

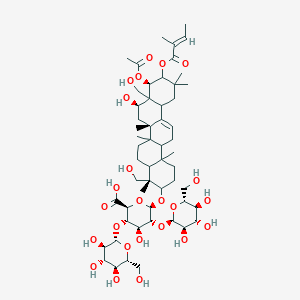

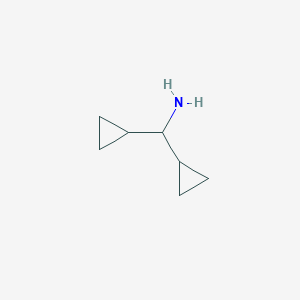

IUPAC Name |

2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYLSDSUCHVORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15763-06-1 | |

| Record name | 1-Methyladenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

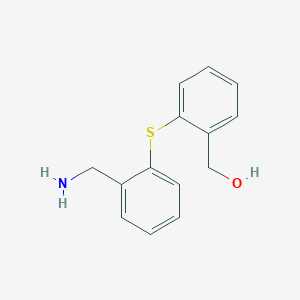

![2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B49668.png)

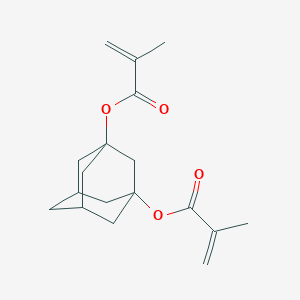

![[4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B49679.png)